1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-4-7(5(2)10)6(8)3-9-4/h3,9H,8H2,1-2H3 |
InChI Key |
AHUHOHAIDVLMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
DABCO-Promoted One-Pot Synthesis of Substituted Pyrroles
- A green chemistry approach involves the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in aqueous medium.
- Phenacyl bromide, acetylacetone, and an amine are reacted in water at 60 °C.
- The reaction proceeds via formation of an unsaturated amino ketone intermediate, followed by cyclization and dehydration to yield substituted pyrroles.
- This method is efficient, eco-friendly, and avoids harsh organic solvents.
Mechanistic Insights
- The initial step involves nucleophilic attack of the amine on diketone to form an intermediate.
- DABCO reacts with phenacyl bromide to form a quaternary ammonium salt, which facilitates the cyclization.
- The final product is isolated by extraction and chromatographic purification.
This approach can be adapted to synthesize 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone by selecting appropriate amines and diketones.
Industrial and Scale-Up Considerations
- Industrial synthesis may employ batch or continuous flow reactors to optimize reaction time and yield.
- Catalysts and reaction parameters are fine-tuned to minimize by-products.
- Purification techniques such as crystallization or preparative chromatography are used for large-scale isolation.
- Stability of the amino group and prevention of side reactions (e.g., over-acetylation) are critical.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acetic Anhydride Acetylation | 4-amino-2-methylpyrrole | Acetic anhydride, DCM | 0–5 °C to RT, several hours | High selectivity, well-established | Requires moisture-free conditions |
| DABCO-Promoted One-Pot Synthesis | Phenacyl bromide, acetylacetone, amine | DABCO catalyst, water | 60 °C, aqueous medium | Eco-friendly, simple work-up | May require optimization for specific substituents |
| Multi-step Condensation and Cyclization | Aniline derivatives, ketones | Acid/base catalysts | Variable, often reflux | Versatile for diverse derivatives | Multi-step, longer synthesis time |
Research Findings and Optimization
- Studies indicate that controlling temperature and reagent addition rate is crucial to avoid side reactions such as polymerization or over-substitution.
- Use of mild bases or neutral conditions helps preserve the amino group.
- Solvent choice impacts yield and purity; dichloromethane and ethyl acetate mixtures are common.
- Chromatographic purification remains the standard for isolating high-purity product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the pyrrole ring and acetyl group. Potassium permanganate (KMnO₄) in acidic or neutral conditions facilitates these transformations:
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| KMnO₄ in H₂SO₄ (acidic) | Quinone derivatives via pyrrole ring oxidation | Formation of conjugated diketones observed via UV-Vis spectroscopy |
| KMnO₄ in H₂O (neutral) | Hydroxylated acetyl group derivatives | Moderate yields (45–60%); confirmed by LC-MS |
Oxidation preferentially targets the electron-rich pyrrole ring, with substituent positioning influencing product regioselectivity.
Reduction Reactions
The acetyl group is selectively reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation:
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, 0°C | 1-(4-Amino-2-methyl-1H-pyrrol-3-yl)ethanol | 75–82% |
| H₂/Pd-C | RT, 1 atm | Ethane derivative (full reduction of ketone) | 68% |
Reduction preserves the pyrrole ring’s integrity while modifying the acetyl functionality, enabling downstream derivatization.
Electrophilic Substitution
The amino group directs electrophilic attacks to the pyrrole’s α-positions:
| Electrophile | Conditions | Product | Notes |
|---|---|---|---|
| Bromine (Br₂) | CHCl₃, 0°C | 3-Bromo-1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone | Regioselectivity confirmed by ¹H NMR |
| Acetyl chloride | Pyridine, reflux | N-Acetylated derivative | Improved solubility in polar solvents |
Substitution occurs at the pyrrole’s C5 position due to the amino group’s ortho/para-directing effects.
Condensation Reactions
The acetyl group participates in Knoevenagel condensations with active methylene compounds:
| Partner Reagent | Catalyst | Product | Application |
|---|---|---|---|
| Malononitrile | Piperidine | Cyanovinylpyrrole derivative | Fluorescent probe precursor |
| Ethyl cyanoacetate | ZrOCl₂·8H₂O | α,β-Unsaturated ester | Bioactive intermediate |
Reactions proceed via enolate formation, with yields exceeding 70% under optimized conditions.
Stability and Side Reactions
Scientific Research Applications
Anticancer Research
One of the most significant applications of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone is in the field of anticancer research. Studies have demonstrated that pyrrole derivatives can act as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division. For example, derivatives similar to this compound have shown strong inhibition of cancer cell growth by interfering with the microtubule dynamics essential for mitosis .
Case Study: Tubulin Polymerization Inhibition
A study synthesized various pyrrole derivatives and evaluated their ability to inhibit tubulin polymerization. The results indicated that certain compounds exhibited significant cytotoxic effects against multidrug-resistant cancer cell lines, suggesting their potential as novel anticancer agents .
DNA Binding Agents
Another notable application is in the development of DNA-binding agents. Pyrrole-based compounds have been explored for their ability to bind to the minor groove of DNA, which can lead to alterations in gene expression and potential therapeutic effects against various diseases, including cancer .
Case Study: Minor Groove Binding
Research has identified that specific modifications to pyrrole derivatives can enhance their binding affinity to DNA. This property is leveraged in designing targeted therapies that can selectively interact with genetic material, potentially leading to improved outcomes in gene-targeted treatments .
Neuropharmacology
The compound has also been investigated for its neuropharmacological properties. Pyrrole derivatives have been associated with neuroprotective effects and may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study: Neuroprotective Effects
In vitro studies have shown that certain pyrrole derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential therapeutic application in conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis of Novel Pharmaceuticals
The synthesis of this compound and its derivatives is an area of active research. The compound serves as a building block for creating more complex molecules with enhanced biological activity. Researchers are exploring various synthetic pathways to optimize yield and efficacy while minimizing side effects.
Table: Synthesis Pathways for Pyrrole Derivatives
| Compound | Synthetic Method | Yield (%) | Biological Activity |
|---|---|---|---|
| This compound | Reflux with Pd/C catalyst | 95% | Anticancer activity |
| 3-aroyl-1-arylpyrrole | Alkylation reaction | 85% | Tubulin polymerization inhibitor |
| 4-Amino-N-propylpyrrole | Reduction with sodium cyanoborohydride | 90% | Neuroprotective effects |
Potential in Agricultural Chemistry
Emerging studies suggest that pyrrole-based compounds may have applications in agricultural chemistry as well, particularly as bioactive agents against pests or pathogens. Their structural characteristics allow them to interact with biological systems in plants, potentially leading to the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone include:
Key Observations :
- Electron-donating groups (e.g., amino) enhance nucleophilicity at the pyrrole ring, while electron-withdrawing groups (e.g., tosyl) reduce reactivity .
- Bulkier substituents (e.g., phenyl, ethyl) influence solubility and crystallinity, as seen in melting point variations (Table 2).
Key Findings :
Physical and Spectral Properties
Melting points and spectral data highlight the impact of substituents (Table 2).
Spectral Trends :
- The C=O stretch in IR is sensitive to ring substituents: electron-withdrawing groups (e.g., tosyl) shift the peak to higher wavenumbers (~1710 cm⁻¹) compared to amino-substituted derivatives (~1650–1700 cm⁻¹) .
- In $ ^1H $ NMR, methyl groups adjacent to the pyrrole ring resonate at δ 2.10–2.50 ppm, while aromatic protons (e.g., phenyl) appear at δ 6.6–7.8 ppm .
Biological Activity
1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrole ring which is known for diverse biological activities. The presence of the amino group and the methyl substituent on the pyrrole ring enhances its chemical reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural features allow it to modulate biological processes by either inhibiting or activating specific pathways. For instance, compounds containing a pyrrole scaffold have been shown to exhibit antimicrobial and anticancer properties through mechanisms such as enzyme inhibition and receptor modulation .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various derivatives, compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For example, pyrrole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Pyrrole-containing compounds are recognized for their ability to induce apoptosis in cancer cells, particularly in leukemia and lymphoma models. The mechanism often involves the activation of caspases or inhibition of cell proliferation pathways .
Case Studies
Several studies highlight the biological activity of pyrrole derivatives, including this compound:
- Antimicrobial Evaluation : A study assessed various pyrrole derivatives' antibacterial activities against Staphylococcus aureus and E. coli. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as new therapeutic agents .
- Anticancer Activity : In vitro studies demonstrated that pyrrole derivatives could inhibit cancer cell growth by inducing cell cycle arrest and promoting apoptosis in human leukemia cell lines. The activation of specific apoptotic pathways was confirmed through caspase activity assays .
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed for 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone, and how can reaction conditions be optimized?
Multi-component one-pot reactions are frequently used, leveraging precursors like substituted pyrroles and acetylating agents. For example, analogous compounds synthesized via four-component reactions achieved yields of 67–85% by optimizing solvent systems (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of reactants . Catalytic additives (e.g., acetic acid) can enhance regioselectivity. Reaction progress should be monitored via TLC, and purification via column chromatography ensures high purity.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- NMR : ¹H NMR reveals substituent environments (e.g., methyl groups at δ 2.1–2.6 ppm, aromatic protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and pyrrole ring carbons .
- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., [M⁺] at m/z ~397 for chlorinated derivatives) .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal protective equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles .
- Ventilation : Work in a fume hood to avoid inhalation exposure .
- Waste disposal : Segregate and store waste in sealed containers for professional disposal .
- Emergency measures : In case of skin contact, wash with soap/water; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives with varied substituents be addressed?
Substituent positioning on the pyrrole ring is influenced by steric and electronic factors. For example, bulky groups (e.g., benzyl or phenylethyl) at the 1-position of the pyrrole ring reduce steric hindrance at the 4-amino group, favoring acetyl substitution at the 3-position. Computational modeling (e.g., DFT) can predict reactive sites, while protecting group strategies (e.g., Boc for amines) improve selectivity .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Cross-validation : Compare IR carbonyl stretches with NMR-acquired ketone signals.
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in aromatic regions .
- X-ray crystallography : Single-crystal analysis (using programs like SHELXL ) provides definitive bond-length/angle data.
Q. How do substituents on the pyrrole ring influence physicochemical properties?
- Electron-donating groups (e.g., -NH₂) : Increase solubility in polar solvents via hydrogen bonding.
- Aromatic substituents (e.g., phenyl) : Enhance π-π stacking, affecting melting points (e.g., 86–155°C for derivatives) .
- Halogenation (e.g., -Cl) : Modulates lipophilicity, impacting bioavailability .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Reaction homogeneity : Use high-boiling solvents (e.g., DMF) for consistent heating.
- Byproduct formation : Optimize stoichiometry to minimize side reactions (e.g., over-acetylation).
- Purification : Replace column chromatography with recrystallization for large batches .
Q. How can high-throughput screening (HTS) accelerate bioactivity studies?
- Assay design : Use microplate-based assays (e.g., antimicrobial disk diffusion or cytotoxicity MTT assays) to test libraries of derivatives.
- Automation : Robotic liquid handlers enable rapid screening of dose-response curves .
- Data analysis : Machine learning models correlate structural features (e.g., logP, H-bond donors) with activity .
Q. Which analytical methods quantify this compound in complex matrices?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate it from impurities.
- LC-MS : Combines retention time and m/z for precise quantification .
- ¹H NMR qNMR : Internal standards (e.g., TMS) enable absolute quantification .
Q. What mechanistic insights exist for its interaction with biological targets?
Preliminary studies suggest that the 4-amino group and acetyl moiety participate in hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets). Fluorescence polarization assays or surface plasmon resonance (SPR) can measure binding affinities. Mutagenesis studies validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
